molecular formula C13H8FN3OS B1450815 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol CAS No. 1325304-97-9

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

Cat. No.: B1450815
CAS No.: 1325304-97-9
M. Wt: 273.29 g/mol
InChI Key: RCDSEBGBBOPTPD-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol is a heterocyclic compound that contains a 1,2,4-oxadiazole ring fused with a pyridine ring and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with pyridine-2-thiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours, followed by neutralization and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities. It has shown promising results in inhibiting the growth of certain cancer cell lines and reducing inflammation in preclinical studies.

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as 4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-2-yl]benzenamine.

    Pyridine Derivatives: Compounds with a pyridine ring, such as 2-pyridinethiol.

Uniqueness

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol is unique due to the combination of the 1,2,4-oxadiazole ring with a pyridine ring and a thiol group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3OS/c14-9-5-3-8(4-6-9)11-16-12(18-17-11)10-2-1-7-15-13(10)19/h1-7H,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDSEBGBBOPTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
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3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
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3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
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3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
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3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
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3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

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